molecular formula C31H58O6 B13772247 2,3-Dipropionyloxypropyl docosanoate CAS No. 56149-07-6

2,3-Dipropionyloxypropyl docosanoate

Cat. No.: B13772247
CAS No.: 56149-07-6
M. Wt: 526.8 g/mol
InChI Key: OCYWSQCIAYHRRU-UHFFFAOYSA-N
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Description

2,3-Dipropionyloxypropyl docosanoate (CAS 56149-07-6) is a synthetic ester lipid with the molecular formula C31H58O6 and a molecular weight of 526.80 g/mol . It is a derivative of glyceryl behenate, which is formed from glycerin and behenic acid (docosanoic acid) . This compound is structurally characterized as a diester where the propionyl groups are attached to the glycerol backbone. Research into related structured lipids indicates that compounds of this class are of significant interest for their role in synthesizing more complex lipid molecules, such as novel ether betaine lipids, which mimic naturally occurring species . The related compound, glyceryl behenate, is known for its remarkable gelling properties and is used as a high-performance compacting agent in cosmetics, particularly for makeup products in the form of pressed powders . It also functions as an emollient and emulsifier, contributing to hydration and stabilization in formulations . As a specialty chemical, this compound is supplied for research and development purposes only. This product is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

56149-07-6

Molecular Formula

C31H58O6

Molecular Weight

526.8 g/mol

IUPAC Name

2,3-di(propanoyloxy)propyl docosanoate

InChI

InChI=1S/C31H58O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31(34)36-27-28(37-30(33)6-3)26-35-29(32)5-2/h28H,4-27H2,1-3H3

InChI Key

OCYWSQCIAYHRRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC)OC(=O)CC

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of 2,3 Dipropionyloxypropyl Docosanoate

Direct Esterification Methodologies

Direct esterification involves the reaction of glycerol (B35011) with carboxylic acids—in this case, docosanoic acid and propionic acid—to form ester linkages with the release of water. This process can be catalyzed by either acids or bases.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for producing glycerol esters. The reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. wikipedia.orgmasterorganicchemistry.com Strong acids such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins are typically employed as catalysts. nih.gov

The mechanism involves several equilibrium steps:

Protonation of the carboxylic acid's carbonyl group by the acid catalyst.

Nucleophilic attack by a glycerol hydroxyl group on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the glycerol oxygen to one of the hydroxyl groups of the intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester and regenerate the acid catalyst.

To synthesize 2,3-Dipropionyloxypropyl docosanoate, a multi-step approach or careful control of stoichiometry would be necessary to achieve the desired substitution pattern. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester products. researchgate.net

Base-catalyzed esterification is less common for reactions with free fatty acids but is a cornerstone of transesterification. In the context of direct esterification, a strong base would deprotonate the carboxylic acid to form a carboxylate salt, which is generally unreactive toward nucleophilic attack. However, the term can also refer to reactions using acyl halides or anhydrides with glycerol in the presence of a base. A more relevant base-catalyzed process is the transesterification of an existing ester with glycerol, often using catalysts like sodium hydroxide, potassium hydroxide, or metal oxides. uctm.edumdpi.com

For direct esterification, the mechanism under basic conditions (if using a highly reactive acyl donor like an acyl chloride) would involve the deprotonation of glycerol's hydroxyl group by the base, forming a more potent alkoxide nucleophile. This alkoxide then attacks the carbonyl carbon of the acyl donor.

The synthesis of acetins (glycerol acetates) via transesterification has been demonstrated using heterogeneous base catalysts like calcium oxide impregnated on alumina (B75360) (CaO/Al2O3). uctm.edu This approach highlights the utility of basic catalysts in modifying the glycerol backbone, which can be extrapolated to the synthesis of more complex esters.

The yield and selectivity of glycerol ester formation are highly dependent on several reaction parameters. Optimizing these factors is critical to maximize the production of the desired product, such as this compound, while minimizing the formation of monoesters, other diester isomers, and triesters. Key parameters include molar ratio of reactants, temperature, catalyst concentration, and reaction time. frontiersin.orgnih.gov

Molar Ratio: The ratio of glycerol to fatty acids influences the distribution of mono-, di-, and triesters. An excess of glycerol generally favors the formation of monoesters, whereas an excess of the fatty acid shifts the equilibrium toward di- and triesters. frontiersin.org

Temperature: Higher temperatures typically increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the formation of acrolein from glycerol, particularly under acidic conditions. mdpi.com Optimal temperatures for glycerolysis are often cited between 120°C and 200°C. mdpi.com

Catalyst Concentration: The amount of catalyst affects the reaction kinetics. Increasing the catalyst concentration can accelerate the reaction, but may also promote undesirable side reactions or complicate product purification.

Reaction Time: Esterification is an equilibrium reaction, and sufficient time is needed to reach maximum conversion. Prolonged reaction times, however, may not significantly increase the yield and could lead to product degradation. frontiersin.org

Below is an interactive table summarizing the effects of various parameters on glycerol esterification, based on general findings in the literature.

ParameterEffect on ReactionTypical Optimization Goal
TemperatureIncreases reaction rate. High temperatures can cause side reactions (e.g., acrolein formation). mdpi.comFind the highest temperature that maximizes rate without significant product degradation. Often in the 140-180°C range. frontiersin.org
Glycerol-to-Acid Molar RatioExcess glycerol favors monoester formation; excess acid favors di- and tri-ester formation. frontiersin.orgAdjust ratio to target the desired degree of esterification (mono-, di-, or tri-ester).
Catalyst ConcentrationHigher concentration increases reaction rate. acs.orgUse the minimum amount required to achieve a desirable rate to minimize cost and potential side reactions.
Reaction TimeConversion increases with time until equilibrium is reached. frontiersin.orgDetermine the point at which conversion plateaus to avoid unnecessary energy expenditure.

Transesterification Processes for Glycerol Esters

Transesterification is a process where the acyl group of an ester is exchanged with the acyl group of another acid (acidolysis) or the alcohol group is exchanged with another alcohol (alcoholysis). researchgate.net This is a key method for producing structured lipids.

Alcoholysis involves the reaction of an ester with an alcohol, often in the presence of an acid or base catalyst, to produce a different ester and a different alcohol. wikipedia.org To synthesize this compound, one could theoretically start with a triester of glycerol, such as glyceryl tridocosanoate, and react it with propanol (B110389) under controlled conditions to replace one or more docosanoyl groups. However, a more relevant pathway is glycerolysis, a specific type of alcoholysis where glycerol is the alcohol. In glycerolysis, a triglyceride is reacted with glycerol to produce a mixture of mono- and diglycerides. mdpi.com

The mechanism, particularly under base catalysis, involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate and subsequent displacement of the original alcohol group. wikipedia.org

Acidolysis is the exchange of an acyl group between an ester and a carboxylic acid. researchgate.net This method is highly valuable for producing specific structured triglycerides. For the synthesis of this compound, one could start with a precursor like glyceryl tripropionate and react it with docosanoic acid in the presence of a catalyst. Alternatively, glyceryl tridocosanoate could be reacted with propionic acid.

The reaction is typically catalyzed by lipases for high selectivity or by acid catalysts. The process involves the exchange of acyl groups until a thermodynamic equilibrium is reached. The composition of the final product mixture depends on the initial molar ratio of the reactants and the reaction conditions. This pathway offers a targeted approach to incorporating specific fatty acids at particular positions on the glycerol backbone, although achieving high regioselectivity without enzymatic catalysts can be challenging.

Interesterification Strategies

Interesterification is a crucial process for modifying the structure of fats and oils, leading to the formation of structured lipids with desired functionalities. eajournals.org The process involves the exchange of fatty acids within and between triacylglycerol molecules, resulting in a rearrangement of the acyl groups on the glycerol backbone. mdpi.com This can be achieved through either chemical or enzymatic catalysis.

Enzymatic interesterification is generally preferred for producing structured lipids due to its significant advantages over chemical methods. eajournals.orgaocs.org It employs lipases as biocatalysts, which operate under mild conditions, thus preserving the quality of heat-sensitive fatty acids. mdpi.com A key benefit is the high specificity of certain lipases (e.g., sn-1,3 specific lipases), which allows for targeted modifications, preserving the fatty acid at the sn-2 position while altering those at the sn-1 and sn-3 positions. nih.goveajournals.org This specificity results in fewer by-products and provides better control over the final product structure. nih.gov In contrast, chemical interesterification uses catalysts like sodium methoxide, which leads to a random distribution of fatty acids and requires more energy-intensive post-processing to remove the catalyst and by-products. aocs.org

For the synthesis of this compound, an interesterification reaction could theoretically be designed between a source of docosanoic acid (e.g., tridocosanoin) and a source of propionic acid (e.g., tripropionin (B86974) or propionic acid ethyl ester). The selection of a non-specific lipase (B570770) or a carefully controlled process with a specific lipase would be necessary to achieve the desired 1-docosanoyl-2,3-dipropionyl-glycerol structure.

Table 1. Comparison of Chemical vs. Enzymatic Interesterification for Structured Lipid Synthesis
FeatureChemical InteresterificationEnzymatic Interesterification
CatalystInorganic catalysts (e.g., sodium methoxide)Lipases (biocatalysts) aocs.org
SpecificityRandom, non-specific rearrangement of fatty acids nih.govHigh positional specificity (e.g., sn-1,3 specific) or non-specific, depending on the enzyme selected nih.govresearchgate.net
Reaction ConditionsHigh temperatures (80-120°C) aocs.orgMild temperatures (e.g., 45-70°C) eajournals.orgaocs.orgtandfonline.com
By-productsCan produce undesirable by-products and color formation aocs.orgFewer by-products, no color formation mdpi.comaocs.orgnih.gov
Post-processingRequires catalyst removal, bleaching, and deodorizationSimpler process; immobilized enzyme is easily removed aocs.org
Environmental ImpactHigher energy consumption, potential for toxic wasteConsidered a "green technology" with lower environmental impact mdpi.com

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of chemical reactions to construct complex molecules. nih.gov This approach is particularly effective for producing structured lipids like this compound, where specific acyl groups must be placed at defined positions on the glycerol backbone. A typical chemo-enzymatic route might involve the chemical synthesis of a specific precursor, such as 1-docosanoyl-glycerol, followed by the enzymatic esterification of the remaining hydroxyl groups with propionic acid. This strategy leverages the strengths of both methodologies: the scalability of chemical synthesis for creating the backbone and the high regioselectivity of enzymes for the final, precise modifications. mdpi.commdpi.com

Lipase-catalyzed esterification is a direct method for synthesizing structured lipids from glycerol and free fatty acids. nih.gov The reaction involves the formation of an ester bond between the hydroxyl groups of glycerol and the carboxyl groups of fatty acids. researchgate.net The equilibrium of this reaction can be shifted toward synthesis by removing the water produced, often by using molecular sieves or performing the reaction under vacuum. trakya.edu.trnih.gov

The primary advantage of this method is the ability to achieve high positional specificity through the use of sn-1,3-specific lipases. nih.gov For a target molecule like this compound, a multi-step enzymatic approach could be envisioned. For instance, glycerol could first be esterified with docosanoic acid under conditions that favor the formation of 1-monoacylglycerol. Following purification, this intermediate could then be subjected to a second esterification step with propionic acid using a lipase that preferentially acylates the sn-2 and sn-3 positions, or a non-specific lipase under controlled conditions. This method can yield highly pure products with fewer byproducts compared to random interesterification. nih.gov

Enzymatic transesterification is a versatile technique for modifying glycerolipids by exchanging their existing acyl groups with new ones. nih.gov This process can be categorized into different types, including acidolysis (exchange with a free fatty acid), alcoholysis (exchange with an alcohol), and interesterification (exchange between two different esters). nih.gov

To synthesize this compound, acidolysis is a highly relevant strategy. The reaction could be performed between a suitable starting triacylglycerol and the desired free fatty acids. For example:

Starting with Tripropionin: Tripropionin could be reacted with docosanoic acid using an sn-1,3 specific lipase. The lipase would catalyze the replacement of propionyl groups at the sn-1 and sn-3 positions with docosanoyl groups. A subsequent step would be needed to selectively remove the docosanoyl group at the sn-3 position.

Starting with Tridocosanoin: Tridocosanoin could be reacted with propionic acid. Here, a non-specific lipase would be required to substitute the acyl groups at the sn-2 and sn-3 positions. The reaction conditions would need to be carefully controlled to favor the desired product.

The choice of lipase is critical, as different lipases exhibit different specificities for the chain length and degree of unsaturation of fatty acids. nih.gov

The success of any chemo-enzymatic synthesis hinges on the proper selection of the biocatalyst and the optimization of reaction conditions. proquest.commdpi.com

Biocatalyst Selection: Lipases are the most widely used enzymes for structured lipid synthesis. nih.gov They are classified as specific or non-specific. researchgate.net

sn-1,3-Specific Lipases: These enzymes, such as those from Rhizomucor miehei and Thermomyces lanuginose, selectively catalyze reactions at the outer sn-1 and sn-3 positions of the glycerol backbone. eajournals.orgresearchgate.nettandfonline.com

Non-specific Lipases: These lipases, like Candida antarctica lipase B (often available as the immobilized product Novozym 435), act on all three positions of the glycerol molecule. researchgate.netproquest.com

For industrial applications, immobilized lipases are preferred as they offer enhanced stability, straightforward recovery from the reaction mixture, and potential for reuse, which improves process economics. proquest.combcrec.id

Reaction Condition Optimization: The yield and purity of the synthesized structured lipid are highly dependent on several reaction parameters. Optimization is typically performed by systematically varying one factor at a time or by using statistical methods like Response Surface Methodology (RSM). eajournals.orgresearchgate.net Key parameters include:

Temperature: Affects both reaction rate and enzyme stability. Optimal temperatures are typically between 45°C and 70°C. eajournals.orgtandfonline.com

Substrate Molar Ratio: The ratio of acyl donors to the glycerol backbone influences the extent of incorporation and the product profile. proquest.comresearchgate.net

Enzyme Load: The amount of enzyme affects the reaction time, but a higher load increases costs. proquest.commdpi.com

Water Content: A minimal amount of water is essential for lipase activity, but excess water can promote the reverse reaction of hydrolysis. nih.gov

Reaction Time: Sufficient time is needed to reach equilibrium or the desired conversion rate. eajournals.org

Solvent: Reactions can be performed in a solvent-free system, which is preferred for food applications, or in organic solvents like hexane, which can reduce mass transfer limitations. nih.govresearchgate.net

Table 2. Examples of Optimized Conditions for Enzymatic Synthesis of Structured Lipids
EnzymeReaction TypeSubstratesOptimal Temperature (°C)Optimal Substrate Ratio (mol/mol)Reference
Novozym 435TransesterificationCLA ethyl ester & Tributyrin602:1 proquest.com
Lipozyme RM IMInteresterificationCoconut Oil & Sesame Oil571:1 (w/w) eajournals.org
Lipozyme TL IMAcidolysisPalm Mid Fraction blend & Caprylic Acid401:1 researchgate.net
Lipase from R. miehei (IM 60)InteresterificationTrilinolein & Tricaproin451:2 researchgate.net
Lipase NS 40086TransesterificationMCT & Camellia Oil601:1 (w/w) mdpi.com

Purification Techniques for Synthetic Intermediates and Final Product

After synthesis, the reaction mixture contains the target product, unreacted starting materials, and various by-products such as free fatty acids (FFAs), monoacylglycerols (MAGs), and diacylglycerols (DAGs). nih.gov A robust purification strategy is essential to isolate this compound with high purity.

Chromatography is the most powerful and widely used technique for the purification of glycerolipids. creative-proteomics.com The choice of method depends on the scale of the purification and the nature of the impurities to be removed.

Column Chromatography: This is a standard preparative technique for separating lipid classes on a larger scale. Using a stationary phase like silica (B1680970) gel, components are separated based on polarity. A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) allows for the sequential elution of triacylglycerols (least polar), followed by diacylglycerols, monoacylglycerols, and free fatty acids (most polar). aocs.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical quantification and preparative purification. creative-proteomics.com

Normal-Phase (NP-HPLC): Similar to column chromatography, NP-HPLC separates lipids based on the polarity of their head groups. It is highly effective for separating TAGs, DAGs, MAGs, and FFAs. creative-proteomics.comaocs.org

Thin-Layer Chromatography (TLC): TLC is primarily used for rapid, small-scale analysis to monitor the progress of a reaction and to identify the components in a mixture. mdpi.com It can also be adapted for preparative purposes to isolate small quantities of a specific lipid. aocs.org

Table 3. Chromatographic Techniques for Glycerolipid Purification
TechniqueSeparation PrinciplePrimary Application in SynthesisReference
Column Chromatography (Silica Gel)Adsorption (Polarity)Preparative-scale separation of lipid classes (TAGs, DAGs, MAGs, FFAs). aocs.org
Normal-Phase HPLC (NP-HPLC)Adsorption (Polarity)High-resolution analytical and preparative separation of lipid classes. creative-proteomics.comaocs.org
Reversed-Phase HPLC (RP-HPLC)Partitioning (Hydrophobicity/Chain Length)Separation of TAG molecular species with different fatty acid compositions. researchgate.netcreative-proteomics.com
Thin-Layer Chromatography (TLC)Adsorption (Polarity)Reaction monitoring and qualitative analysis; small-scale preparative separation. aocs.orgmdpi.com

Crystallization and Distillation Methods

The purification of this compound, a high molecular weight structured lipid, is a critical step to ensure its suitability for various applications by removing impurities such as unreacted starting materials, byproducts, and catalysts. The principal methods for achieving high purity of such esters are crystallization and distillation, often employed sequentially.

Crystallization

Low-temperature crystallization is a common approach for separating saturated from unsaturated fatty acid esters. This method involves dissolving the crude ester mixture in a suitable solvent, such as acetone (B3395972) or methanol (B129727), and cooling the solution to a specific temperature, often as low as -60°C. google.com At this temperature, the higher melting point, saturated components like this compound will preferentially crystallize, allowing for their separation from the more unsaturated and lower melting point impurities that remain in the solvent.

The choice of solvent is crucial in determining the efficiency of the crystallization process. Solvents with different polarities and dielectric constants can be used to selectively precipitate the desired compound. matec-conferences.org For instance, a two-step solvent extraction process might be employed, using a high dielectric constant solvent in the first step, followed by a low dielectric constant solvent in the second to achieve a higher purity of the final product. matec-conferences.org The solid fat content and the polymorphic form of the crystals are important characteristics that can be influenced by the crystallization conditions. researchgate.netnih.gov The tempering of the lipid prior to crystallization, which involves a specific heating and cooling regime, is often performed to erase any previous crystal memory and to promote the formation of a stable crystal form. nih.gov

Interactive Table: General Parameters for Low-Temperature Crystallization of Long-Chain Esters

ParameterTypical Range/ValueRationale
Solvent Acetone, Methanol, HexaneGood solubility at higher temperatures and poor solubility at lower temperatures for the target compound. google.com
Temperature -20°C to -60°CInduces supersaturation and crystallization of high melting point saturated esters. google.com
Cooling Rate Slow and controlledPromotes the formation of larger, more uniform crystals, which are easier to separate. annualreviews.org
Agitation Gentle and continuousImproves heat and mass transfer, leading to more uniform crystal growth. annualreviews.org
Filtration Vacuum filtrationEfficiently separates the crystallized solid from the cold solvent.

Distillation

Distillation is another key purification technique, particularly for separating compounds with different boiling points. Given the high molecular weight of this compound, vacuum distillation is the preferred method to prevent thermal degradation that would occur at its atmospheric boiling point. acs.org

The process involves heating the crude ester mixture under reduced pressure. The more volatile components, such as residual solvents and lower molecular weight impurities, will vaporize first and can be collected separately. As the temperature is gradually increased, the this compound will reach its boiling point under the applied vacuum and distill over, leaving behind non-volatile impurities.

For high boiling esters, the efficiency of the distillation process can be enhanced by using fractional distillation, which employs a fractionating column to achieve a better separation of components with close boiling points. The selection of appropriate vacuum levels and temperature gradients is critical to the success of the purification. libretexts.org In some cases, a preliminary purification step to remove free fatty acids is performed before distillation. This can be achieved by dissolving the crude ester in a solvent and treating it with an aqueous base to form soaps, which can then be separated. acs.org

Interactive Table: Typical Conditions for Vacuum Distillation of High Molecular Weight Esters

ParameterTypical Range/ValueRationale
Pressure 1 - 10 mmHgLowers the boiling point of the ester, preventing thermal decomposition. acs.org
Temperature 150°C - 250°CMust be carefully controlled to achieve separation without degrading the product.
Distillation Type Fractional or Short-pathFractional distillation provides better separation for complex mixtures; short-path is suitable for highly viscous or thermally sensitive compounds. libretexts.org
Pre-treatment Removal of free fatty acidsPrevents soap formation and other side reactions during distillation. acs.org

The combination of crystallization and distillation methods can lead to a highly purified this compound product, meeting the stringent requirements for its intended applications.

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of novel compounds. For a molecule such as this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be established.

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the glycerol backbone, the two propionyl groups, and the long docosanoyl fatty acid chain.

Glycerol Backbone Protons: The five protons on the glycerol moiety would appear in the downfield region of the aliphatic spectrum due to the deshielding effect of the adjacent ester oxygen atoms. A complex multiplet between approximately 4.0 and 5.5 ppm would be expected. The proton on the central carbon (CH) would likely be the most downfield signal.

Propionyl Group Protons: The two propionyl groups are chemically equivalent and would produce a quartet (CH₂) and a triplet (CH₃). The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group would be expected around 2.3 ppm, while the terminal methyl protons (CH₃) would appear further upfield, around 1.1 ppm.

Docosanoyl Chain Protons: The long saturated fatty acid chain would show characteristic signals. A triplet for the alpha-methylene protons (α-CH₂) adjacent to the carbonyl group would be expected around 2.3 ppm. A large, broad signal representing the bulk of the methylene protons ((CH₂)₁₉) would dominate the region around 1.2-1.3 ppm. The terminal methyl group (ω-CH₃) of the docosanoyl chain would appear as a triplet around 0.88 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity
Glycerol CH₂ (Position 1) ~4.1 - 4.4 Multiplet
Glycerol CH (Position 2) ~5.2 - 5.4 Multiplet
Glycerol CH₂ (Position 3) ~4.1 - 4.4 Multiplet
Propionyl CH₂ ~2.3 Quartet
Propionyl CH₃ ~1.1 Triplet
Docosanoyl α-CH₂ ~2.3 Triplet
Docosanoyl β-CH₂ ~1.6 Multiplet
Docosanoyl (CH₂)₁₉ ~1.25 Broad Singlet

Note: This is a hypothetical data table. Actual chemical shifts can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons: Three distinct signals for the ester carbonyl carbons would be expected in the most downfield region, typically between 170 and 175 ppm.

Glycerol Backbone Carbons: The carbons of the glycerol backbone would appear in the 60-75 ppm range, with the central carbon (CH) being the most downfield of the three.

Propionyl and Docosanoyl Carbons: The aliphatic carbons of the propionyl and docosanoyl chains would produce a series of signals in the upfield region (10-40 ppm). The terminal methyl carbon of the docosanoyl chain would be the most upfield signal, around 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (ppm)
Carbonyls (C=O) ~172 - 174
Glycerol CH ~69 - 72
Glycerol CH₂ ~62 - 65
Docosanoyl α-CH₂ ~34
Propionyl CH₂ ~27
Docosanoyl (CH₂) bulk ~22 - 32
Docosanoyl ω-CH₃ ~14

Note: This is a hypothetical data table. Actual chemical shifts can vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent protons within the glycerol backbone, within the propionyl groups (CH₂ to CH₃), and within the docosanoyl chain, confirming their connectivity.

HSQC: An HSQC experiment correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, confirming the assignments made in the 1D spectra. For example, the glycerol backbone proton signals around 4.1-5.4 ppm would show correlations to the carbon signals in the 62-72 ppm range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

ESI is a soft ionization technique suitable for analyzing lipids like this compound. In positive ion mode, the molecule would likely be detected as an adduct with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). The molecular weight of this compound (C₃₁H₅₈O₆) is 526.8 g/mol . Therefore, the expected mass-to-charge ratios (m/z) for the primary ions would be:

[M+Na]⁺: 549.8

[M+NH₄]⁺: 544.8

Tandem MS (MS/MS) experiments would involve selecting one of these parent ions and inducing fragmentation. The resulting fragment ions would provide structural confirmation. Key fragmentation pathways for this type of structured lipid typically involve the neutral loss of the fatty acid chains. Expected fragmentation would include the loss of one or both propionic acid molecules (74 Da) and/or docosanoic acid (340.6 Da), leading to characteristic daughter ions that help confirm the identity and position of the acyl groups.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is highly effective for the analysis of large, non-volatile molecules like this compound. In this method, the analyte is co-crystallized with an excess of a matrix compound, which strongly absorbs laser energy. scripps.edu A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the intact analyte molecule into the gas phase as an ion with minimal fragmentation. scripps.edunih.gov

For lipidic compounds such as this long-chain diacylglycerol analog, common matrices include α-cyano-4-hydroxycinnamic acid (α-CHCA) and 2,5-dihydroxybenzoic acid (DHB). researchgate.net The choice of matrix is critical for efficient ionization and to minimize interference in the low-mass region of the spectrum. researchgate.netmdpi.com

When analyzing this compound (molar mass ≈ 526.8 g/mol ), MALDI-MS is expected to primarily generate pseudomolecular ions through the addition of a proton ([M+H]⁺) or alkali metal cations, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace contaminants. The high mass accuracy of Time-of-Flight (TOF) analyzers, commonly paired with MALDI sources, allows for precise determination of the compound's molecular weight.

Table 1: Predicted m/z Values for Major Ions of this compound in MALDI-MS

Ion SpeciesDescriptionPredicted m/z
[M+H]⁺Protonated Molecule~527.8
[M+Na]⁺Sodium Adduct~549.8
[M+K]⁺Potassium Adduct~565.8
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an essential tool for the structural elucidation of molecules. In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion of this compound generated via MALDI) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the molecule. nih.gov

The fragmentation of this compound is predictable based on its ester linkages. The primary fragmentation pathways would involve the neutral loss of the fatty acid moieties. Specifically, the loss of a propionic acid molecule (74.08 Da) or the docosanoic acid molecule (340.58 Da) from the precursor ion would be expected. The observation of these specific losses confirms the identity and position of the acyl chains attached to the glycerol backbone.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis of the [M+Na]⁺ Precursor Ion

Precursor Ion (m/z)Neutral LossFragment DescriptionPredicted Fragment Ion (m/z)
~549.8Propionic Acid (C₃H₆O₂)Loss of one propionyl group~475.7
~549.8Docosanoic Acid (C₂₂H₄₄O₂)Loss of the docosanoyl group~209.2

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies. vscht.cz

The IR spectrum of this compound would be characterized by strong absorptions indicative of its ester and alkane functionalities. The most prominent peak would be the C=O stretching vibration of the ester groups. Additionally, C-O stretching from the ester linkages and various C-H stretching and bending vibrations from the long alkyl chains would be clearly visible. pressbooks.publibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretch2850 - 2960Strong
C=O (ester)Stretch1735 - 1750Strong, Sharp
C-O (ester)Stretch1150 - 1250Strong
C-H (alkane)Bend (Scissoring/Rocking)1370 - 1470Medium

Chromatographic Separation and Quantification Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its high molecular weight and low volatility, this compound cannot be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The technique is reserved for thermally stable and volatile compounds. Therefore, a chemical modification step known as derivatization is necessary to convert the non-volatile parent molecule into smaller, more volatile compounds suitable for GC analysis. nih.gov

Derivatization Strategies for Enhanced Volatility

The standard approach for analyzing complex lipids like this compound is transesterification. researchgate.net This process involves cleaving the ester bonds and converting the constituent fatty acids into their corresponding fatty acid methyl esters (FAMEs), which are significantly more volatile. aocs.org

Common derivatization reagents for this purpose include:

Methanolic HCl: The sample is heated with a solution of hydrogen chloride in methanol. colostate.edu

Boron Trifluoride in Methanol (BF₃-Methanol): A widely used and effective reagent for transesterification. researchgate.netresearchgate.net

Methanolic H₂SO₄: A solution of sulfuric acid in methanol can also be used as a catalyst. aocs.orgresearchgate.net

Upon successful derivatization, this compound will yield two primary products: methyl propionate (B1217596) and methyl docosanoate . These FAMEs can then be separated and quantified using GC-MS.

Method Development and Validation for Quantitative Analysis

Developing a robust quantitative GC-MS method requires careful optimization of chromatographic conditions and validation of the method's performance according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comchromatographyonline.com

Method Development: This stage involves selecting an appropriate GC column (typically a nonpolar column like a 5% phenyl-methylpolysiloxane) and optimizing the temperature program to achieve baseline separation of the target FAMEs (methyl propionate and methyl docosanoate) from any other sample components. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. nih.gov

Method Validation: The developed method must be rigorously validated to ensure its reliability. researchgate.net Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: Demonstrating that the instrument's response is proportional to the analyte concentration over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Table 4: Summary of Method Validation Parameters for GC-MS Analysis

ParameterDescriptionTypical Acceptance Criteria
Linearity Correlation coefficient (r²) of the calibration curver² ≥ 0.99
Accuracy Percent recovery of a known amount of analyte80-120%
Precision Relative Standard Deviation (%RSD)≤ 15%
LOD/LOQ Signal-to-Noise RatioLOD: S/N ≥ 3; LOQ: S/N ≥ 10

This comprehensive analytical approach, combining advanced mass spectrometry, spectroscopy, and validated chromatographic methods, is essential for the unambiguous characterization and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Molecule Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of diacylglycerols (DAGs) like this compound. This technique allows for the determination of molecular species in a single analysis. Typically, electrospray ionization (ESI) in the positive ion mode is employed, often with the post-column addition of a solution like ammonium acetate (B1210297) to facilitate the formation of ammonium adduct ions ([M+NH₄]⁺). This approach enhances the signal intensity and provides a consistent ionization process for quantitative analysis. nih.gov

Collision-induced dissociation (CID) of the precursor ammonium adduct ion in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. A characteristic fragmentation pattern for DAGs is the neutral loss of one of the fatty acyl groups along with ammonia. This neutral loss scanning is an effective method for the quantitative analysis of DAG molecular species. nih.gov For this compound, this would involve monitoring for the neutral loss of docosanoic acid or propionic acid.

To overcome matrix effects, particularly from phospholipids (B1166683) in biological samples, which can interfere with the accurate quantification of DAGs, specific sample preparation techniques such as fluorous biphasic liquid-liquid extraction have been developed. This method selectively removes phospholipids, allowing for a more accurate LC-MS/MS analysis of the target DAGs. acs.orgnih.gov

Normal-phase high-performance liquid chromatography (NP-HPLC) is a valuable technique for the separation of lipid classes, including diacylglycerols. In NP-HPLC, a polar stationary phase, such as silica, is used with a non-polar mobile phase. This allows for the separation of lipids based on the polarity of their head groups. For the analysis of this compound, NP-HPLC can effectively separate it from other lipid classes like triacylglycerols, monoacylglycerols, and free fatty acids. nih.govhplc.eu

A typical NP-HPLC system for lipid analysis might employ a mobile phase gradient consisting of a mixture of hexane, isopropanol, and other modifiers. The separation of 1,2- and 1,3-diacylglycerol isomers can be achieved using NP-HPLC, which is a significant advantage of this technique. nih.govnsf.gov While this compound is a specific isomer, ensuring its separation from any potential 1,3- or 1,2-isomers that may be present as impurities is crucial for accurate characterization.

Table 1: Illustrative NP-HPLC Parameters for Diacylglycerol Separation

ParameterCondition
Column Silica-based normal-phase column
Mobile Phase Gradient of Hexane/Isopropanol/Aqueous System
Flow Rate 1 mL/min
Detection Charged Aerosol Detector (CAD) or Mass Spectrometry (MS)

This table provides a general example of NP-HPLC conditions and may need to be optimized for the specific analysis of this compound.

Reverse-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. In the context of diacylglycerols, RP-HPLC is effective for separating molecular species that differ in their fatty acid chain lengths and degrees of unsaturation. For this compound, which has a saturated C22 (docosanoate) chain and two C3 (propionyl) chains, RP-HPLC can separate it from other DAGs with different fatty acid compositions.

The separation of regioisomers, such as 1,2- and 1,3-diacylglycerols, can also be accomplished with RP-HPLC, often after derivatization to enhance the separation. researchgate.net The choice of a non-endcapped octadecylsilyl (ODS) phase has been shown to be more suitable for the separation of diacylglycerol reverse isomers compared to fully endcapped columns. researchgate.net The mobile phase in RP-HPLC for lipid analysis typically consists of acetonitrile (B52724) and an organic modifier like acetone or isopropanol. researchgate.netaocs.org

Table 2: Example RP-HPLC Conditions for Diacylglycerol Analysis

ParameterCondition
Column C18 (ODS) reverse-phase column
Mobile Phase Acetonitrile/Acetone gradient
Flow Rate 1.1 mL/min
Detection UV (at 205 nm for underivatized DAGs) or Mass Spectrometry (MS)

Note: These are example conditions and would require optimization for the specific analysis of this compound.

Due to the relatively low ionization efficiency of diacylglycerols in ESI-MS, derivatization is often employed to enhance the signal intensity and improve the limits of detection. frontiersin.orgnih.gov Derivatization can also aid in the differentiation of isomers.

One approach involves introducing a permanently charged group to the DAG molecule. For example, derivatization with N-chlorobetainyl chloride introduces a quaternary ammonium cation, which can increase signal intensities by two orders of magnitude compared to the underivatized sodium adducts. acs.orgnih.gov Another strategy utilizes N-methylcarboxylic acid derivatives, such as N,N-dimethylglycine (DMG), to introduce a fixed charge-tag to the free hydroxyl group of the DAG, significantly increasing the mass spectrometry ionization response. frontiersin.orgresearchgate.net

For isomer differentiation, derivatization with 2,4-difluorophenyl urethane (B1682113) (DFPU) has been shown to be effective. This derivatization not only prevents acyl migration, thus preserving the original 1,2- or 1,3-structure, but also yields species that can be sensitively and uniquely determined by constant neutral loss mass spectrometry. nih.gov

Table 3: Overview of Derivatization Reagents for Diacylglycerol Analysis

Derivatization ReagentPurpose
N-chlorobetainyl chloride Ionization enhancement (introduces a permanent positive charge)
N,N-dimethylglycine (DMG) Ionization enhancement (introduces a fixed charge-tag)
2,4-difluorophenyl urethane (DFPU) Prevents acyl migration and allows for isomer-specific fragmentation
3,5-dinitrophenylurethanes (DNPU) Enhances separation of regioisomers in RP-HPLC

Thin-Layer Chromatography (TLC) for Preparative Separations

Thin-layer chromatography (TLC) is a cost-effective and versatile technique for the preparative separation of lipids. aocs.org For the isolation of this compound from a complex mixture, preparative TLC on silica gel plates can be employed. The lipid mixture is applied as a band onto the plate, which is then developed in a suitable solvent system, typically a mixture of non-polar and slightly polar organic solvents.

Common solvent systems for the separation of neutral lipids include mixtures of chloroform, methanol, and water, or chloroform, methanol, and ammonium hydroxide. colostate.edu After development, the separated lipid bands can be visualized, for instance, under UV light if the plate contains a fluorescent indicator, or by staining with a reagent like iodine vapor. The band corresponding to the diacylglycerol fraction can then be scraped from the plate, and the this compound can be eluted from the silica gel with an appropriate organic solvent. researchgate.net This method is particularly useful for obtaining a purified sample for further analysis by techniques such as MS or NMR.

Conclusion

2,3-Dipropionyloxypropyl docosanoate represents a specific, structured glycerolipid that, while not currently described in the scientific literature, can be thoroughly analyzed from a chemical standpoint. Its structure, combining a very-long-chain saturated fatty acid with two short-chain fatty acids, suggests a molecule with unique physical and metabolic properties. Its synthesis would require controlled chemical or enzymatic methods common in the field of structured lipid creation. While its applications remain hypothetical, they would likely fall within the realms of specialized nutrition, lipid physical chemistry, and materials science, areas where the precise molecular architecture of lipids is of paramount importance.

Computational and Theoretical Studies on 2,3 Dipropionyloxypropyl Docosanoate

Molecular Modeling and Simulation of Structure and Conformation

Molecular modeling and simulation are indispensable tools for exploring the three-dimensional structure and conformational landscape of flexible molecules like 2,3-dipropionyloxypropyl docosanoate. The long docosanoate chain and the two propionyl groups attached to the glycerol (B35011) backbone allow for a multitude of possible conformations. Understanding the preferred spatial arrangements is crucial as it directly influences the molecule's physical properties and its interactions with other molecules.

Molecular mechanics (MM) force fields, such as AMBER or CHARMM, are commonly employed to perform conformational searches and identify low-energy structures. These methods approximate the molecule as a collection of atoms held together by springs, allowing for rapid calculation of potential energy. A systematic or stochastic conformational search can reveal the global minimum energy structure as well as other energetically accessible conformers.

Once a set of low-energy conformers is identified, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound. By simulating the motion of atoms over time, MD can reveal how the molecule flexes, bends, and rotates under physiological or other defined conditions. These simulations can also be used to calculate time-averaged properties, providing a more realistic picture of the molecule's behavior than static models.

Table 1: Hypothetical Conformational Analysis of this compound

Conformer Relative Energy (kcal/mol) Dihedral Angle (C1-C2-C3-O) End-to-End Distance of Docosanoate Chain (Å)
1 0.00 -175.8° 28.5
2 1.25 65.2° 25.1

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more accurate description of the electronic structure of molecules compared to molecular mechanics. researchgate.net These methods are used to calculate a wide range of electronic properties that govern the reactivity and intermolecular interactions of this compound.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates a more reactive molecule.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the ester groups are expected to be regions of high negative potential.

Table 2: Hypothetical Electronic Properties of this compound (Calculated using DFT at the B3LYP/6-31G level of theory)*

Property Value
HOMO Energy -6.8 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 8.3 eV

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and provide a more detailed understanding of its properties.

For instance, Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be made. For this compound, strong absorptions corresponding to the C=O stretching of the ester groups and the C-H stretching of the alkyl chains would be expected.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structure elucidation. Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in the molecule. These predictions are highly sensitive to the local electronic environment of each nucleus and can be used to assign the peaks in the experimental NMR spectra.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

Carbon Atom Predicted Chemical Shift (ppm)
Glycerol C1 62.5
Glycerol C2 70.1
Glycerol C3 63.8
Propionyl C=O 173.2, 172.9

Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful platform for investigating the mechanisms and energetics of chemical reactions. researchgate.net For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the ester bonds to yield glycerol, propionic acid, and docosanoic acid.

By mapping the potential energy surface of the reaction, computational methods can identify the transition state structures and calculate the activation energies for each step of the reaction. This information provides a detailed picture of the reaction pathway and can help to understand the factors that influence the reaction rate. For the hydrolysis of this compound, both acid-catalyzed and base-catalyzed mechanisms can be investigated.

The calculations can also provide insights into the thermodynamics of the reaction by determining the change in enthalpy and Gibbs free energy. This allows for the prediction of the reaction's spontaneity and the position of the equilibrium.

Table 4: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound

Hydrolysis Step Catalyst Activation Energy (kcal/mol)
Propionyl Ester Cleavage Acid 25.4
Propionyl Ester Cleavage Base 15.8
Docosanoyl Ester Cleavage Acid 26.1

Exploratory Applications and Methodological Development Utilizing 2,3 Dipropionyloxypropyl Docosanoate

Development of Analytical Reference Standards in Lipid Analysis

The establishment of reliable analytical methods is fundamentally reliant on the availability of high-purity reference standards. In the field of lipid analysis, where complex mixtures are common, the use of well-characterized standards is crucial for accurate quantification and identification of lipid species. While a broad range of lipid standards is commercially available, the development of new and specific standards continues to be an area of active research to address the diverse and evolving needs of lipidomics and related disciplines.

A critical aspect of a reference standard is its structural and chemical purity, which must be rigorously verified using a variety of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. The availability of such a standard for 2,3-Dipropionyloxypropyl docosanoate would enable its precise identification and quantification in various matrices.

Contributions to Lipidomics Methodological Advancement in Non-Biological Matrices

The field of lipidomics aims to comprehensively identify and quantify the entire set of lipids in a given system. While often focused on biological samples, the methodologies developed in lipidomics are also applicable to non-biological matrices such as food, industrial oils, and other commercial lipid-based products. The advancement of these methods hinges on the ability to standardize and validate each step of the analytical workflow, from sample preparation to data analysis.

Standardization of Extraction and Separation Protocols

The initial steps of any lipid analysis involve the extraction of lipids from the sample matrix followed by their separation. The efficiency and reproducibility of these protocols are paramount for obtaining reliable results. The use of a synthetic, non-endogenous lipid like this compound as an internal standard can be invaluable in this context. By spiking a known amount of this compound into a sample prior to extraction, it is possible to monitor and correct for variations in extraction efficiency and sample handling.

Furthermore, in chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), the retention time of this compound can serve as a benchmark for quality control, ensuring the consistency of the separation process across different samples and analytical runs.

Enhancement of Detection Sensitivity and Specificity

Mass spectrometry is a cornerstone of modern lipidomics, offering high sensitivity and specificity for the detection and identification of lipids. The development of targeted MS-based methods, such as multiple reaction monitoring (MRM), allows for the highly selective quantification of specific lipid molecules. The availability of a purified standard of this compound is essential for optimizing the MS parameters for its detection, thereby maximizing sensitivity and specificity. This optimization process involves fine-tuning parameters such as collision energy and precursor/product ion selection to achieve the best possible signal-to-noise ratio.

Investigation in Material Science as a Component or Modifier

The physical and chemical properties of lipids make them attractive for a variety of applications in material science, including as components in formulated products, lubricants, and phase-change materials. The specific structure of this compound, with its long docosanoate chain and shorter propionyl groups, suggests that it may possess unique material properties.

Role in Crystallization Behavior of Lipid Blends

The crystallization behavior of lipid blends is a critical factor in determining the texture and stability of many products, such as foods and cosmetics. The presence of different lipid species can significantly influence the nucleation and growth of crystals, as well as the final polymorphic form. The incorporation of a structurally distinct lipid like this compound into a lipid blend could potentially alter its crystallization kinetics and the resulting crystal network. For instance, its asymmetrical structure might disrupt the packing of other triacylglycerols, leading to the formation of smaller crystals or different polymorphic forms.

Future Research Trajectories and Methodological Innovations

Development of Novel Stereoselective Synthetic Pathways

The precise positioning of the propionyl and docosanoyl groups in 2,3-dipropionyloxypropyl docosanoate necessitates advanced synthetic strategies to ensure high stereoselectivity. Future research is likely to focus on enzymatic and chemo-enzymatic methods, which offer significant advantages over traditional chemical synthesis in terms of specificity and milder reaction conditions. mdpi.com

Lipases, particularly those with high regioselectivity, are promising biocatalysts for the synthesis of structured lipids like this compound. nih.govresearchgate.net For instance, lipases that are sn-1,3 specific could be employed in a two-step process. First, a glycerol (B35011) backbone could be esterified with docosanoic acid at the sn-2 position. Subsequently, the sn-1 and sn-3 positions could be propionylated. The choice of lipase (B570770) is critical; enzymes like Rhizomucor miehei lipase have been shown to be effective in the synthesis of structured triacylglycerols and could be investigated for their utility in producing this specific diacylglycerol. researchgate.net

Another avenue of exploration is the use of immobilized enzymes, which can enhance stability and reusability, making the synthetic process more efficient and cost-effective. mdpi.com The reaction medium also plays a crucial role; ionic liquids have been shown to be effective in the enzymatic synthesis of structured phospholipids (B1166683) and could be adapted for diacylglycerol synthesis. mdpi.com

Future research in this area would likely involve:

Screening of a diverse range of microbial lipases for their ability to selectively catalyze the esterification of glycerol with docosanoic and propionic acids.

Optimization of reaction parameters such as temperature, solvent system, and substrate molar ratios to maximize yield and stereoselectivity.

Development of continuous flow reactor systems using immobilized lipases for scalable and sustainable production.

Advanced Hyphenated Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound requires a suite of advanced analytical techniques. Given the complexity of lipid analysis, hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable. magtechjournal.comresearchgate.net

Table 1: Advanced Analytical Techniques for the Characterization of this compound

Analytical TechniquePurposeExpected Information
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation of regioisomers and enantiomers, and molecular weight determination. acs.orgConfirmation of the molecular weight, identification of any isomeric impurities, and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Fatty acid profiling after derivatization.Verification of the presence and relative proportions of docosanoic and propionic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the precise molecular structure. aocs.orgConfirmation of the attachment of the fatty acid chains to the glycerol backbone at the sn-2 and sn-3 positions.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomeric forms. acs.orgDetermination of the enantiomeric purity of the synthesized compound.

Comprehensive characterization would involve a multi-pronged approach. Initially, HPLC-MS could be used to confirm the molecular weight and identify the primary components of the reaction mixture. Subsequently, GC-MS analysis of the fatty acid methyl esters would verify the fatty acid composition. For unambiguous structural elucidation, NMR spectroscopy is essential to confirm the positional distribution of the fatty acids on the glycerol backbone. aocs.org Finally, to ensure the stereochemical purity of the synthesized this compound, chiral HPLC would be the method of choice. acs.org

Integration with High-Throughput Screening Methodologies for Analytical Applications

High-throughput screening (HTS) methodologies offer a rapid and efficient way to evaluate the biological activities of a large number of compounds. mdpi.com Integrating this compound into HTS platforms could facilitate the discovery of its potential applications in various non-human biological systems.

One potential application is in the study of lipid metabolism. HTS assays could be designed to assess the effect of this compound on the activity of enzymes involved in lipid biosynthesis or degradation in microbial or cell-free systems. nih.gov For example, a fluorescence-based assay could be developed to measure the activity of a specific lipase in the presence of this compound. thermofisher.com

Imaging-based HTS, also known as high-content screening (HCS), could be employed to visualize the cellular uptake and subcellular localization of a fluorescently labeled analog of this compound in non-human cell lines. youtube.com This could provide insights into its mechanism of action and potential intracellular targets.

Future research in this area could involve:

The design and validation of robust HTS assays to screen for the biological activities of this compound. nih.gov

The use of automated liquid handling and data analysis platforms to enable the screening of large compound libraries. acs.org

The application of HCS to study the effects of this compound on cellular morphology and function in a high-throughput manner. youtube.com

Exploration of this compound as a Probe in Biochemical Mechanism Studies (Non-Human Specific)

The unique structure of this compound makes it a candidate for development into a molecular probe to investigate biochemical pathways in non-human systems. By chemically modifying the molecule to incorporate a reporter group, such as a fluorophore or a photo-cross-linker, it can be used to track its interactions with other molecules and its movement within a biological system. nih.govnih.gov

A fluorescently labeled version of this compound could be used to study its interaction with lipid-binding proteins or its incorporation into cellular membranes. researchgate.net Fluorescence resonance energy transfer (FRET) based assays could be developed to monitor these interactions in real-time.

Furthermore, a trifunctional probe could be synthesized, incorporating a photoreleasable "caging" group, a photo-cross-linking moiety, and a reporter tag. nih.gov This would allow for the controlled release of the lipid at a specific time and location, followed by the capture of its interacting partners for subsequent identification by mass spectrometry.

Potential research directions include:

The synthesis of fluorescently labeled and photoactivatable derivatives of this compound. acs.org

The use of these probes to investigate the mechanisms of lipid transport and signaling in model organisms or cell cultures.

The application of these probes in combination with advanced imaging techniques, such as confocal microscopy, to visualize lipid dynamics in living cells.

Q & A

Q. What are the recommended methods for synthesizing 2,3-Dipropionyloxypropyl docosanoate, and how can reaction efficiency be optimized?

The synthesis of this triester typically involves esterification reactions between docosanoic acid (behenic acid) and glycerol derivatives. Propionyl chloride or anhydride can be used to introduce propionyloxy groups. Key optimization steps include:

  • Use of acid catalysts (e.g., sulfuric acid) or enzymatic lipases for regioselective esterification.
  • Solvent selection (e.g., toluene or dichloromethane) to improve miscibility.
  • Temperature control (60–80°C) to balance reaction rate and side-product formation. Purity is verified via thin-layer chromatography (TLC) or HPLC, followed by recrystallization from nonpolar solvents .

Q. How can researchers accurately characterize the purity and structural integrity of this compound?

Structural confirmation relies on:

  • NMR spectroscopy (¹H and ¹³C) to identify ester carbonyl signals (~170 ppm) and propionyloxy methyl groups.
  • Mass spectrometry (MS) for molecular ion peaks (e.g., m/z 1059.8 for [M+H]⁺) and fragmentation patterns.
  • HPLC with evaporative light scattering detection (ELSD) to assess purity (>95% is typical for research-grade material) .

Q. What solvent systems are suitable for solubility testing of this compound?

The compound is highly lipophilic due to its long alkyl chains. Recommended solvents include:

  • Nonpolar solvents: Hexane, chloroform.
  • Weakly polar solvents: Ethyl acetate, dichloromethane.
  • Elevated temperatures (>60°C) may enhance solubility in alcohols like ethanol. Solubility profiles should be quantified via gravimetric analysis or UV-Vis spectroscopy in saturated solutions .

Q. How can thermal stability be evaluated under storage conditions?

Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected). Differential scanning calorimetry (DSC) can identify melting transitions (melting point: 83°C). Stability under ambient conditions is assessed by monitoring physical state and HPLC purity over 6–12 months .

Q. What spectroscopic techniques are used to confirm ester bond formation?

  • FT-IR : Ester carbonyl stretching (~1740 cm⁻¹) and absence of free hydroxyl groups (~3200–3500 cm⁻¹).
  • Raman spectroscopy : C=O vibrational modes at ~1730 cm⁻¹.
  • X-ray crystallography (if crystalline) for definitive structural confirmation .

Advanced Research Questions

Q. How should researchers design experiments to assess aquatic toxicity using Daphnia magna?

Follow OECD Test Guideline 202 (immobilization test):

  • Prepare serial dilutions (e.g., 1–50 mg/L) in reconstituted freshwater.
  • Expose neonates (<24 h old) for 48 hours under controlled light/temperature.
  • Calculate EC₅₀ values (reported as 39.9 mg/L) and compare to regulatory thresholds. Include negative controls and validate solubility with surfactants if needed .

Q. What strategies address the lack of acute toxicity data (oral, dermal, inhalation) for risk assessment?

  • Read-across approaches : Use data from structurally similar esters (e.g., tribehenin) with established toxicity profiles.
  • In vitro models : Use reconstructed human epidermis (RhE) for dermal irritation or Caco-2 cells for oral absorption studies.
  • QSAR modeling : Predict toxicity endpoints via computational tools like TEST or ECOSAR .

Q. How can metabolic stability and environmental biodegradation pathways be studied?

  • Radiolabeled tracing : Incorporate ¹⁴C-labeled docosanoate to track degradation products in soil/water systems.
  • Microbial assays : Incubate with environmental isolates (e.g., Pseudomonas spp.) and monitor via GC-MS for fatty acid metabolites.
  • OECD 301F respirometry to quantify biodegradation rates under aerobic conditions .

Q. What experimental designs are suitable for studying interactions with lipid membranes?

  • Langmuir-Blodgett trough : Measure monolayer penetration into phospholipid films.
  • DSC : Analyze phase transition changes in model membranes (e.g., DPPC liposomes).
  • Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to assess membrane fluidity modulation .

Q. How can researchers resolve contradictions in ecotoxicity data between Daphnia magna and other aquatic species?

  • Perform comparative studies with fish (e.g., Danio rerio) and algae (e.g., Pseudokirchneriella subcapitata) using OECD 201/203/210 guidelines.
  • Analyze species-specific differences in lipid uptake mechanisms or metabolic pathways.
  • Use probabilistic modeling to extrapolate safe environmental concentrations .

Q. Notes

  • Regulatory compliance (e.g., OECD guidelines) is critical for toxicity studies .
  • Cross-reference NIST or PubChem for spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.